
Obicetrapib sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Obicetrapib sodium is a third-generation cholesteryl ester transfer protein (CETP) inhibitor. It has garnered attention due to its potential in treating dyslipidemia and atherosclerotic cardiovascular disease (ASCVD). This compound works by inhibiting the CETP, which plays a crucial role in the transfer of cholesteryl esters and triglycerides between lipoproteins .
准备方法
The synthesis of obicetrapib sodium involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods are optimized to scale up the synthesis while maintaining the quality and consistency of the compound.
化学反应分析
Obicetrapib sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Dyslipidemia Treatment
Obicetrapib sodium is primarily being investigated for its efficacy in managing dyslipidemia. Clinical trials have demonstrated its ability to significantly lower low-density lipoprotein cholesterol (LDL-C) levels while raising high-density lipoprotein cholesterol (HDL-C) levels. Key findings from several studies include:
- Phase 2 Trials : In the ROSE2 trial, patients receiving 10 mg obicetrapib showed a substantial reduction in LDL-C by 36.3% at day 84 compared to placebo, with sustained benefits observed over one year .
- BROOKLYN Study : This pivotal Phase 3 trial confirmed that adding obicetrapib to existing statin therapy resulted in a near 40% reduction in LDL-C within 30 days and a placebo-adjusted difference of 41.5% at one year .
Study Name | Objective | Results |
---|---|---|
ROSE2 | Evaluate LDL-C reduction | 36.3% reduction at day 84 |
BROOKLYN | Assess efficacy in HeFH patients | Near 40% reduction at 30 days |
TANDEM | Fixed-dose combination with ezetimibe | Achieved ~50% LDL-C reduction at day 84 |
Cardiovascular Risk Management
The compound is also being evaluated for its role in reducing cardiovascular risk factors associated with conditions such as familial hypercholesterolemia (HeFH). Studies show that patients on obicetrapib could achieve LDL-C levels below critical thresholds, indicating its potential as an adjunct therapy for high-risk populations .
Alzheimer's Disease Research
Emerging research suggests that obicetrapib may have implications in Alzheimer's disease treatment due to its effects on lipid metabolism and potential neuroprotective properties. A Phase 2a study is currently underway to explore its efficacy in early-stage Alzheimer's patients .
Safety and Tolerability
The safety profile of this compound appears favorable compared to traditional therapies. Clinical trials have reported adverse effects similar to those observed with placebo treatments, indicating a robust tolerability profile .
作用机制
Obicetrapib sodium exerts its effects by inhibiting the activity of CETP. CETP normally facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). By inhibiting CETP, this compound increases HDL levels and decreases LDL levels, thereby reducing the risk of atherosclerosis and cardiovascular events .
相似化合物的比较
Obicetrapib sodium is compared with other CETP inhibitors such as:
Torcetrapib: An earlier CETP inhibitor that was discontinued due to adverse cardiovascular events.
Dalcetrapib: Another CETP inhibitor that showed modest efficacy but was also discontinued.
Anacetrapib: A CETP inhibitor that demonstrated significant lipid-lowering effects but faced challenges in clinical development.
This compound stands out due to its potent CETP inhibition and favorable safety profile observed in preliminary studies .
属性
CAS 编号 |
866399-88-4 |
---|---|
分子式 |
C32H30F9N4NaO5 |
分子量 |
744.6 g/mol |
IUPAC 名称 |
sodium;4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoate |
InChI |
InChI=1S/C32H31F9N4O5.Na/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41;/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47);/q;+1/p-1/t22-,26+;/m1./s1 |
InChI 键 |
WXEDTKUVWZVNTI-IINJVQNMSA-M |
手性 SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。